molecular formula C14H17NO3S B372248 2-({2-Nitrophenyl}sulfanyl)cyclooctanone

2-({2-Nitrophenyl}sulfanyl)cyclooctanone

Cat. No.: B372248
M. Wt: 279.36g/mol
InChI Key: DURJJDLFRHUNEU-UHFFFAOYSA-N
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Description

2-({2-Nitrophenyl}sulfanyl)cyclooctanone is a cyclic ketone derivative featuring a cyclooctanone core substituted with a 2-nitrophenylsulfanyl group. This compound combines a medium-sized cycloalkanone ring with a sulfanyl (thioether) linkage and a nitroaromatic substituent. The nitro group introduces strong electron-withdrawing effects, while the sulfanyl group may confer nucleophilic reactivity.

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36g/mol

IUPAC Name

2-(2-nitrophenyl)sulfanylcyclooctan-1-one

InChI

InChI=1S/C14H17NO3S/c16-12-8-3-1-2-4-10-14(12)19-13-9-6-5-7-11(13)15(17)18/h5-7,9,14H,1-4,8,10H2

InChI Key

DURJJDLFRHUNEU-UHFFFAOYSA-N

SMILES

C1CCCC(=O)C(CC1)SC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CCCC(=O)C(CC1)SC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-({2-Nitrophenyl}sulfanyl)cyclooctanone and related compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Ring Size Key Functional Groups Notable Features
This compound C₁₄H₁₅NO₃S 277.34 g/mol 8-membered Cyclooctanone, sulfanyl, nitro High polarity due to nitro group; flexible ring
2-(Phenylsulfonyl)cyclopentanone C₁₁H₁₂O₃S 224.28 g/mol 5-membered Cyclopentanone, sulfonyl Sulfonyl group (electron-withdrawing); rigid ring
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid C₁₃H₁₂O₅S 280.29 g/mol N/A Butanoic acid, sulfanyl, ketone Carboxylic acid enhances solubility; Michael adduct formation
N-Substituted 2-{[5-(Indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamides Varies Varies N/A Oxadiazole, sulfanyl, indole Bioactive (enzyme inhibition)
Key Observations:
  • Ring Size and Flexibility: The cyclooctanone ring in the target compound offers greater conformational flexibility than the smaller cyclopentanone in 2-(phenylsulfonyl)cyclopentanone. This may reduce crystallinity and lower melting points compared to rigid analogs .
  • Sulfanyl vs. Sulfonyl : The sulfanyl group (thioether) is less oxidized than sulfonyl, making it more nucleophilic and prone to oxidation reactions. This contrasts with sulfonyl-containing compounds, which are typically stable but less reactive .

Physicochemical Properties

  • Solubility: The nitro group enhances polarity, likely improving solubility in polar solvents (e.g., DMSO, acetone) compared to non-polar analogs like 2-(phenylsulfonyl)cyclopentanone.
  • Melting Point: Larger rings (e.g., cyclooctanone) generally exhibit lower melting points than smaller rings due to reduced crystal packing efficiency. For example, 2-(phenylsulfonyl)cyclopentanone (5-membered ring) may have a higher melting point than the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-Nitrophenyl}sulfanyl)cyclooctanone
Reactant of Route 2
Reactant of Route 2
2-({2-Nitrophenyl}sulfanyl)cyclooctanone

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